VU0410425

mGlu1 NAM Species Selectivity Calcium Mobilization Assay

VU0410425 is a succinimide-derived negative allosteric modulator (NAM) of mGlu1, essential for rodent model studies. Sourcing inappropriate mGlu1 NAMs with unverified species selectivity can invalidate research. - Potent at rat mGlu1 (IC50 = 140 nM) but inactive at human mGlu1 (IC50 > 30 µM), providing a definitive species-selective benchmark. - Defined selectivity over other mGlu subtypes minimizes off-target effects. - Serves as a critical reference compound for validating assay systems and confirming target engagement in rodent-derived models.

Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
Cat. No. B12389023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0410425
Molecular FormulaC19H16ClN3O3
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCC1(C2C1C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=N4)Cl)C
InChIInChI=1S/C19H16ClN3O3/c1-19(2)14-15(19)18(26)23(17(14)25)13-7-6-10(9-11(13)20)22-16(24)12-5-3-4-8-21-12/h3-9,14-15H,1-2H3,(H,22,24)
InChIKeyCEQFGBDWPIJQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU0410425: mGlu1 NAM with Rat/Human Selectivity


VU0410425 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGlu1), belonging to a novel class of succinimide derivatives [1]. It exhibits potent inhibitory activity at rat mGlu1 (IC50 = 140 nM) but is inactive at human mGlu1 (IC50 > 30 µM), a species disconnect that is a defining and well-characterized pharmacological feature . This dichotomous activity profile positions VU0410425 as a unique research tool for dissecting species-specific receptor pharmacology.

VU0410425: mGlu1 NAM Substitution Risk


The mGlu1 negative allosteric modulator (NAM) landscape is highly heterogeneous. Despite acting on the same target, different NAM chemotypes exhibit vastly different species selectivity profiles between rat and human receptors [1]. A comprehensive comparison of diverse mGlu1 NAMs revealed that while some (e.g., FITM) show equivalent potency across species, others display moderate (~3-fold for JNJ16259685) or extreme (>30-fold for BAY36-7620) differences [1]. VU0410425 represents the extreme end of this spectrum, with a complete loss of activity at the human receptor. Therefore, substituting VU0410425 with another mGlu1 NAM without confirming its species selectivity profile can invalidate rodent model studies or lead to erroneous conclusions about human pharmacology.

VU0410425: mGlu1 NAM Differentiation Evidence


Species Selectivity vs. BAY36-7620

In a head-to-head comparison of multiple mGlu1 NAMs, VU0410425 demonstrates the most extreme species disconnect between rat and human receptors. While JNJ16259685 shows a moderate ~3-fold decrease in potency at human mGlu1, VU0410425 and BAY36-7620 both display a >30-fold difference, with VU0410425 exhibiting complete inactivity at human mGlu1 (IC50 > 30 µM) [1]. This quantifies VU0410425 as a high-stringency tool for studies where complete rat-specific activity is required.

mGlu1 NAM Species Selectivity Calcium Mobilization Assay

V757L Residue Governs Species Selectivity

The species selectivity of VU0410425 is directly linked to a single amino acid difference in transmembrane domain 7 (rat V757, human L757). In rat mGlu1, VU0410425 exhibits potent NAM activity. However, introduction of the human L757 mutation into the rat receptor (rmGlu1 V757L) results in a complete loss of VU0410425 activity. Conversely, introducing the rat V757 mutation into the human receptor (hmGlu1 L757V) rescues VU0410425 activity to levels comparable to wild-type rat mGlu1 [1].

mGlu1 NAM Mutagenesis Allosteric Site

mGlu1 Subtype Selectivity

While a direct head-to-head comparison for full mGlu subtype selectivity is not provided for VU0410425 itself, data from a close structural analog (compound 9) indicates the succinimide series is inactive at mGlu5 and mGlu4 (IC50 > 30 µM) and does not modulate mGlu2-8 [1]. This strongly suggests VU0410425 is highly selective for mGlu1, a critical attribute for a NAM tool compound where off-target effects on other mGlu subtypes (especially mGlu5) would confound results.

mGlu1 NAM Selectivity mGlu5 mGlu4

VU0410425: Validated Research Applications


mGlu1 Neurobiology in Rodent Models

VU0410425 is ideally suited for in vivo studies in rats to probe the role of mGlu1 in pain, anxiety, addiction, epilepsy, and psychotic disorders, as its potent and rat-specific activity (IC50 = 140 nM) [1] allows for target engagement without the confounding variable of human receptor activity. Its defined selectivity over other mGlu subtypes minimizes off-target effects, increasing confidence in observed phenotypes.

Species-Specific mGlu1 Allosteric Pharmacology

VU0410425 serves as a benchmark compound for studying the molecular basis of species selectivity in mGlu1 NAMs. Its activity is critically dependent on the V757 residue, providing a clear readout for functional and binding studies using wild-type and V757L/L757V mutant receptors [1]. This makes it an essential tool for laboratories characterizing novel mGlu1 allosteric modulators.

Target Engagement in Rodent mGlu1 Discovery

In drug discovery efforts targeting mGlu1, VU0410425 can be used as a reference NAM to validate assay systems and confirm target engagement in rodent-derived models. Its well-characterized pharmacology and species selectivity profile provide a reliable benchmark against which novel compounds can be compared, ensuring consistency and accuracy in high-throughput screening and lead optimization campaigns [1].

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